An In-depth Technical Guide to 4-(2-Thienyl)butyric Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-Thienyl)butyric Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(2-thienyl)butyric acid, a key chemical intermediate in pharmaceutical and materials science research. It delves into the compound's core chemical and physical properties, established synthetic routes with detailed protocols, and its current and potential applications, particularly in the realm of drug discovery.
Core Chemical Identity and Physicochemical Properties
4-(2-Thienyl)butyric acid, also known as 2-thiophenebutanoic acid, is a monocarboxylic acid featuring a butyric acid chain attached to the second position of a thiophene ring.[1][2] This unique structure, combining an aromatic heterocyclic moiety with a flexible carboxylic acid chain, underpins its utility as a versatile building block in organic synthesis.[3]
Structural and Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂S | [4][] |
| Molecular Weight | 170.23 g/mol | [2][4][] |
| IUPAC Name | 4-(thiophen-2-yl)butanoic acid | [2] |
| CAS Number | 4653-11-6 | [2][4] |
| SMILES | C1=CSC(=C1)CCCC(=O)O | [] |
| InChI Key | VYTXLSQVYGNWLV-UHFFFAOYSA-N | [] |
Physical and Spectroscopic Properties
The compound typically presents as a clear, slightly brownish liquid at room temperature.[1][4] Key physical properties are summarized below.
| Property | Value | Source(s) |
| Melting Point | 13.5-15 °C | [4][6] |
| Boiling Point | 122 °C at 0.3 mmHg; 296.9 °C at 760 mmHg | [4][] |
| Density | 1.169 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.532 | [1][4] |
| pKa (Predicted) | 4.71 ± 0.10 | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
Spectroscopic data is crucial for the unambiguous identification and characterization of 4-(2-thienyl)butyric acid. Experimental spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases.[1][2][7] The proton NMR spectrum is characterized by signals corresponding to the thiophene ring protons and the protons of the butyric acid chain.[1] The carboxylic acid proton typically appears as a broad singlet at a high chemical shift.
Synthesis of 4-(2-Thienyl)butyric Acid: A Two-Step Approach
The most common and efficient synthesis of 4-(2-thienyl)butyric acid involves a two-step process: a Friedel-Crafts acylation of thiophene with succinic anhydride, followed by the reduction of the resulting ketoacid.[8][9] This method allows for the regioselective introduction of the four-carbon chain onto the thiophene ring.
Caption: General workflow for the synthesis of 4-(2-Thienyl)butyric Acid.
Step 1: Friedel-Crafts Acylation of Thiophene
The initial step is the electrophilic aromatic substitution reaction between thiophene and succinic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10][11] This reaction forms the intermediate, 4-oxo-4-(2-thienyl)butyric acid.[12]
Mechanism Insight: The Lewis acid catalyst activates the succinic anhydride, facilitating the formation of an acylium ion electrophile.[13][14] The electron-rich thiophene ring then attacks this electrophile, leading to the formation of the ketoacid after workup.[11]
Detailed Protocol: Synthesis of 4-Oxo-4-(2-thienyl)butyric acid
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine succinic anhydride and a suitable dry solvent (e.g., nitrobenzene or excess thiophene).[4][11]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add powdered, anhydrous aluminum chloride in portions with vigorous stirring.[11] An exothermic reaction is expected.
-
Reaction Progression: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 80-100°C) for several hours to ensure the completion of the reaction.[15]
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The product, 4-oxo-4-(2-thienyl)butyric acid, can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. The crude product can be purified by recrystallization.
Step 2: Reduction of 4-Oxo-4-(2-thienyl)butyric acid
The carbonyl group of the ketoacid intermediate is then reduced to a methylene group to yield the final product. Two classical methods are commonly employed for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.
2.2.1. Wolff-Kishner Reduction
This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids.[9] It involves the formation of a hydrazone followed by its decomposition at high temperatures in the presence of a strong base.[8]
Detailed Protocol: Wolff-Kishner Reduction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-oxo-4-(2-thienyl)butyric acid in a high-boiling point solvent like diethylene glycol or ethylene glycol.[1][8]
-
Reagent Addition: Add potassium hydroxide pellets and hydrazine hydrate to the solution.[1][8]
-
Hydrazone Formation: Heat the mixture to 130-140°C for 1-2 hours to facilitate the formation of the hydrazone intermediate.[9]
-
Decomposition: Increase the temperature to 180-200°C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step is continued until the reaction is complete (typically several hours).[1][8]
-
Work-up and Isolation: Cool the reaction mixture, dilute with water, and acidify with a strong acid (e.g., 6N HCl).[1] The product, 4-(2-thienyl)butyric acid, can then be extracted with an organic solvent like diethyl ether. The combined organic layers are dried and the solvent is removed under reduced pressure to yield the final product.[1]
2.2.2. Clemmensen Reduction
This reduction is carried out in a strongly acidic medium using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[16][17] It is particularly effective for aryl-alkyl ketones.[16][17]
Causality Behind Choice: The choice between Wolff-Kishner and Clemmensen reduction depends on the overall functionality of the starting material. The Clemmensen reduction is not suitable for acid-sensitive substrates, whereas the Wolff-Kishner reduction is incompatible with base-labile groups.[16][18] For 4-oxo-4-(2-thienyl)butyric acid, both methods are viable, though the Wolff-Kishner reduction is frequently cited in preparative procedures.[1][8]
Applications in Research and Development
4-(2-Thienyl)butyric acid serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1][][19]
Precursor in Drug Synthesis
Its primary use is as a building block for the synthesis of pharmacologically active compounds. For instance, it is used to prepare cell-penetrating peptide α-keto-amide calpain inhibitors, which are being investigated as potential treatments for muscular dystrophy.[1][4][] It is also a precursor for isochroman carboxylic acid derivatives with potential anti-diabetic properties.[1][4][] The thiophene ring is a common bioisostere for a benzene ring in drug design, and the butyric acid chain provides a handle for further chemical modifications.[9]
Potential as a Histone Deacetylase (HDAC) Inhibitor
Butyric acid itself is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation.[20][21] Dysregulation of HDACs is implicated in various diseases, including cancer.[21][22] While direct studies on 4-(2-thienyl)butyric acid as an HDAC inhibitor are not extensively documented, its structural similarity to butyric acid suggests it may have similar activity.[9][20] The thienyl group could potentially influence its potency, selectivity, and pharmacokinetic properties compared to simple butyrate.[20]
Hypothesized Mechanism of Action: It is proposed that the carboxylate group of 4-(2-thienyl)butyric acid could chelate the zinc ion present in the active site of HDAC enzymes, thereby blocking the deacetylation of histone proteins.[20] This leads to histone hyperacetylation, a more relaxed chromatin structure, and altered gene expression, which can induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[21]
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